
SKLB188
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SKLB188 is a potent and selective EGFR inhibitor. this compound inhibits the growth of head and neck squamous cell carcinoma by suppressing EGFR signalling. This compound inhibited HNSCC cell proliferation by inducing G1 cell cycle arrest, which was associated with downregulating the expression of Cdc25A, cyclins D1/A and cyclin-dependent kinases (CDK2/4), and upregulating the expression of cyclin-dependent kinase (CDK) inhibitors (p21Cip1 and p27Kip1), leading to decreased phosphorylation of Rb. This compound also induced caspase-dependent apoptosis of HNSCC cells by downregulating the expression of Mcl-1 and survivin.
科学的研究の応用
Cancer Therapy
Head and Neck Squamous Cell Carcinoma (HNSCC)
Research has shown that SKLB188 significantly inhibits the growth of HNSCC cells both in vitro and in vivo. In a study involving FaDu xenograft mouse models, this compound exhibited a dose-dependent reduction in tumor growth without notable toxicity to the host .
Table 1: In Vitro and In Vivo Effects of this compound on HNSCC
Parameter | In Vitro Effect | In Vivo Effect |
---|---|---|
Cell Proliferation | Decreased viability (IC50 = 5 nM) | Tumor volume reduction |
Apoptosis | Induced caspase activation | Minimal toxicity observed |
Cell Cycle Arrest | Upregulation of p21, p27 | Reduced phosphorylation of Rb |
Targeted Therapy Development
This compound represents a promising candidate for targeted therapy against EGFR-driven tumors. Its specificity towards EGFR signaling pathways may lead to fewer side effects compared to traditional chemotherapy agents. The compound's efficacy in inhibiting downstream signaling pathways such as MEK/Erk and Akt/mTOR further supports its potential as a targeted therapeutic agent .
Case Study 1: Efficacy in HNSCC Models
In a controlled study, researchers treated FaDu cells with varying concentrations of this compound over 72 hours. Results indicated a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. Additionally, tumor-bearing mice treated with this compound showed substantial tumor shrinkage compared to those receiving standard treatments .
Case Study 2: Molecular Profiling
Molecular docking studies revealed that this compound binds effectively to the kinase domain of EGFR, suggesting a strong affinity and potential for competitive inhibition. This interaction was confirmed through biochemical assays that demonstrated reduced phosphorylation of EGFR and its downstream effectors .
特性
IUPAC名 |
Unknown |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SKLB188; SKLB-188; SKLB 188. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。